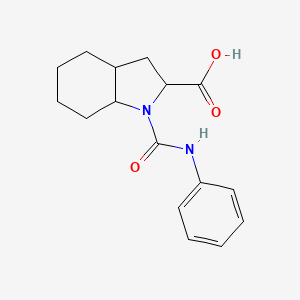

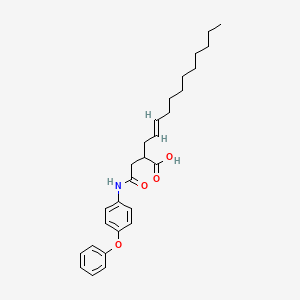

(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

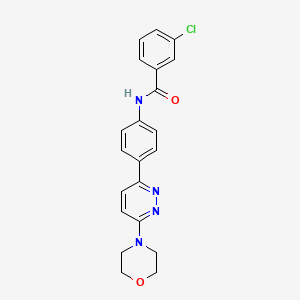

“(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL” is a chemical compound . It is also known as rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride . The CAS Number is 114870-73-4 .

Physical And Chemical Properties Analysis

The physical form of a similar compound, rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Synthetic Approaches and Strategies

(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol has been a subject of interest in various synthetic strategies due to its pharmaceutical relevance. Ortiz et al. (2012) explored four synthetic approaches towards its preparation, focusing on controlling the stereochemistry of the 4,3-amino alcohol moiety. These strategies included novel Rh(I) catalyzed asymmetric hydrogenation and biocatalytic techniques (Ortiz et al., 2012). Similarly, Young et al. (2012) described an efficient, scalable synthesis for this compound, highlighting the importance of regiochemistry in its amino alcohol structure and the trans-relationship between the amine and the hydroxyl group (Young et al., 2012).

Microbial Reduction Studies

Guo et al. (2006) investigated the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, finding that certain microorganisms produced the ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities, showcasing the potential of microbial processes in producing this compound (Guo et al., 2006).

Piperidine Derivative Synthesis

Laschat et al. (1996) demonstrated the synthesis of 3-amino-2,4-dialkyl-substituted piperidines, which are structurally related to this compound. Their study focused on diastereoselective cyclization and the influence of Lewis acids and nitrogen-protecting groups on product distribution (Laschat et al., 1996).

Catalytic Amination Studies

Mukherjee and Widenhoefer (2011) explored the gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines to form substituted pyrrolidine and piperidine derivatives, providing insights into the synthesis methodologies that could potentially be applied to similar compounds (Mukherjee & Widenhoefer, 2011).

Safety and Hazards

The safety information for rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Generally, piperidine derivatives can interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s function .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL’s action are currently unknown due to the lack of research on this specific compound. Typically, the effects would depend on the compound’s mode of action and the biochemical pathways it influences .

Propiedades

IUPAC Name |

(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-19-15-21(14-17-9-5-2-6-10-17)12-11-18(19)20-13-16-7-3-1-4-8-16/h1-10,18-20,22H,11-15H2/t18-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVGDTRCZVNHGX-RTBURBONSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886757.png)

![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2886759.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2886761.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2886774.png)

![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid](/img/structure/B2886775.png)